Cas no 213113-45-2 (2(1H)-Pyridinone,6-nitro-(9CI))

2(1H)-Pyridinone,6-nitro-(9CI) is a nitro-substituted pyridinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a reactive nitro group at the 6-position, which may serve as a key intermediate in the synthesis of bioactive compounds. The compound’s pyridinone core offers versatility in heterocyclic chemistry, enabling further functionalization for drug discovery or material science applications. Its well-defined molecular framework ensures consistency in synthetic pathways, while the nitro group enhances reactivity for nucleophilic substitution or reduction reactions. This compound is suitable for researchers exploring novel pharmacophores or catalytic systems, providing a reliable building block for advanced chemical development.
2(1H)-Pyridinone,6-nitro-(9CI) structure
213113-45-2 structure
Product Name:2(1H)-Pyridinone,6-nitro-(9CI)
CAS No:213113-45-2
MF:C5H4N2O3
MW:140.09686088562
CID:855720
PubChem ID:17862076
Update Time:2025-07-23

2(1H)-Pyridinone,6-nitro-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone,6-nitro-(9CI)
    • 6-nitro-1H-pyridin-2-one
    • DB-280445
    • DTXSID80591360
    • D83533
    • AKOS027441598
    • BS-16600
    • 6-Nitropyridin-2(1H)-one
    • SCHEMBL3865531
    • 213113-45-2
    • 6-nitro-1,2-dihydropyridin-2-one
    • MFCD28799835
    • 2(1H)-Pyridinone, 6-nitro-
    • 6-Nitropyridin-2-ol
    • MDL: MFCD28145111
    • Inchi: 1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8)
    • InChI Key: XVVDYCAYALHWBJ-UHFFFAOYSA-N
    • SMILES: O=C1C=CC=C([N+](=O)[O-])N1

Computed Properties

  • Exact Mass: 140.02222
  • Monoisotopic Mass: 140.02219199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • PSA: 72.24

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Additional information on 2(1H)-Pyridinone,6-nitro-(9CI)

Introduction to 2(1H)-Pyridinone,6-nitro-(9CI) and Its Significance in Modern Chemical Research

2(1H)-Pyridinone,6-nitro-(9CI), with the CAS number 213113-45-2, represents a compound of considerable interest in the field of pharmaceutical and chemical research. This heterocyclic nitro derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The nitro group at the 6-position of the pyridinone core introduces a significant electronic and steric influence, making it a valuable scaffold for designing novel bioactive molecules.

The nitro-substituted pyridinone moiety is not merely a structural feature but also a functional handle that can be exploited for various chemical transformations. In recent years, there has been a surge in the exploration of nitroaromatic and heterocyclic compounds due to their diverse pharmacological profiles. The nitro group, when incorporated into a molecular framework, can modulate reactivity, solubility, and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of 2(1H)-Pyridinone,6-nitro-(9CI) is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its reactivity to develop novel inhibitors targeting various biological pathways. For instance, studies have shown that nitro-substituted pyridinones can exhibit inhibitory activity against enzymes involved in inflammatory responses and cancer cell proliferation. This has opened up avenues for exploring their therapeutic efficacy in preclinical models.

The 9CI designation in the name indicates that this compound is a confirmed isomer, further emphasizing its structural uniqueness and distinct chemical behavior. In the realm of computational chemistry, such isomers are of particular interest because their electronic properties can differ significantly despite having identical molecular formulas. This characteristic allows researchers to fine-tune molecular interactions through computational modeling, which is increasingly becoming an integral part of drug discovery pipelines.

Recent advancements in synthetic methodologies have enabled more efficient access to 2(1H)-Pyridinone,6-nitro-(9CI) and its derivatives. Transition-metal-catalyzed reactions, particularly those involving palladium and copper complexes, have been instrumental in constructing the pyridinone core with high regioselectivity. These methods not only improve yield but also minimize unwanted byproducts, making them ideal for large-scale production.

The pharmaceutical industry has been particularly keen on exploring nitro-containing heterocycles due to their broad spectrum of biological activities. For example, derivatives of nitro-pyridinones have shown promise as antiviral agents, anticancer drugs, and antimicrobial agents. The ability to tune the electronic properties of these compounds by modifying substituents at different positions allows for the development of molecules with enhanced potency and selectivity.

In academic research circles, 2(1H)-Pyridinone,6-nitro-(9CI) has been used as a model compound to study reaction mechanisms involving nitro group transformations. These studies contribute to a deeper understanding of how nitro compounds interact with biological systems at the molecular level. Such insights are crucial for designing drugs that not only target specific disease pathways but also exhibit minimal side effects.

The role of CAS number 213113-45-2 in facilitating accurate identification and communication cannot be overstated. In an era where precision is paramount in scientific research, having a unique identifier ensures that researchers worldwide can refer to this compound without ambiguity. This standardization is particularly important when collaborating across international borders or when publishing findings in peer-reviewed journals.

The synthesis and characterization of 2(1H)-Pyridinone,6-nitro-(9CI) have also contributed to advancements in analytical chemistry techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have all played pivotal roles in elucidating its structure and purity. These techniques are indispensable for ensuring that the compound meets stringent quality standards before it can be used in further studies.

Looking ahead, the future prospects for nitro-substituted pyridinones appear promising. With increasing investments in drug discovery and development, compounds like 2(1H)-Pyridinone,6-nitro-(9CI) are likely to find new applications in therapeutic areas that are currently underserved by existing treatments. The flexibility offered by its molecular framework makes it an attractive candidate for further exploration by medicinal chemists.

In conclusion,2(1H)-Pyridinone, specifically the nitro derivative (CAS no 213113-45-2), stands as a testament to the ingenuity of modern chemical research. Its unique properties and potential applications make it a compound worth studying and harnessing for future advancements in medicine and chemistry.

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